

VM4-037 chemical structure and synthesis

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Compound of Interest

Compound Name: VM4-037

Cat. No.: B611697

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An In-Depth Technical Guide to VM4-037

This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and experimental data related to **VM4-037**, a small molecule inhibitor of carbonic anhydrase IX (CAIX) developed as a positron emission tomography (PET) imaging agent.

Chemical Structure and Properties

VM4-037 is a derivative of ethoxzolamide with the full chemical name (S)-3-(4-(2-[¹⁸F]fluoroethoxy)phenyl)-2-(3-methyl-2-(4-((2-sulfamoylbenzo[d]thiazol-6-yloxy)methyl)-1H-1,2,3-triazol-1-yl)butanamido) propanoic acid.[1] At physiological pH, the carboxylate group is deprotonated, rendering the molecule membrane-impermeable.[2][3] This property confers selectivity for the extracellularly located carbonic anhydrase IX over intracellular isoforms.[2][3]

Caption: A simplified block diagram of the **VM4-037** chemical structure.

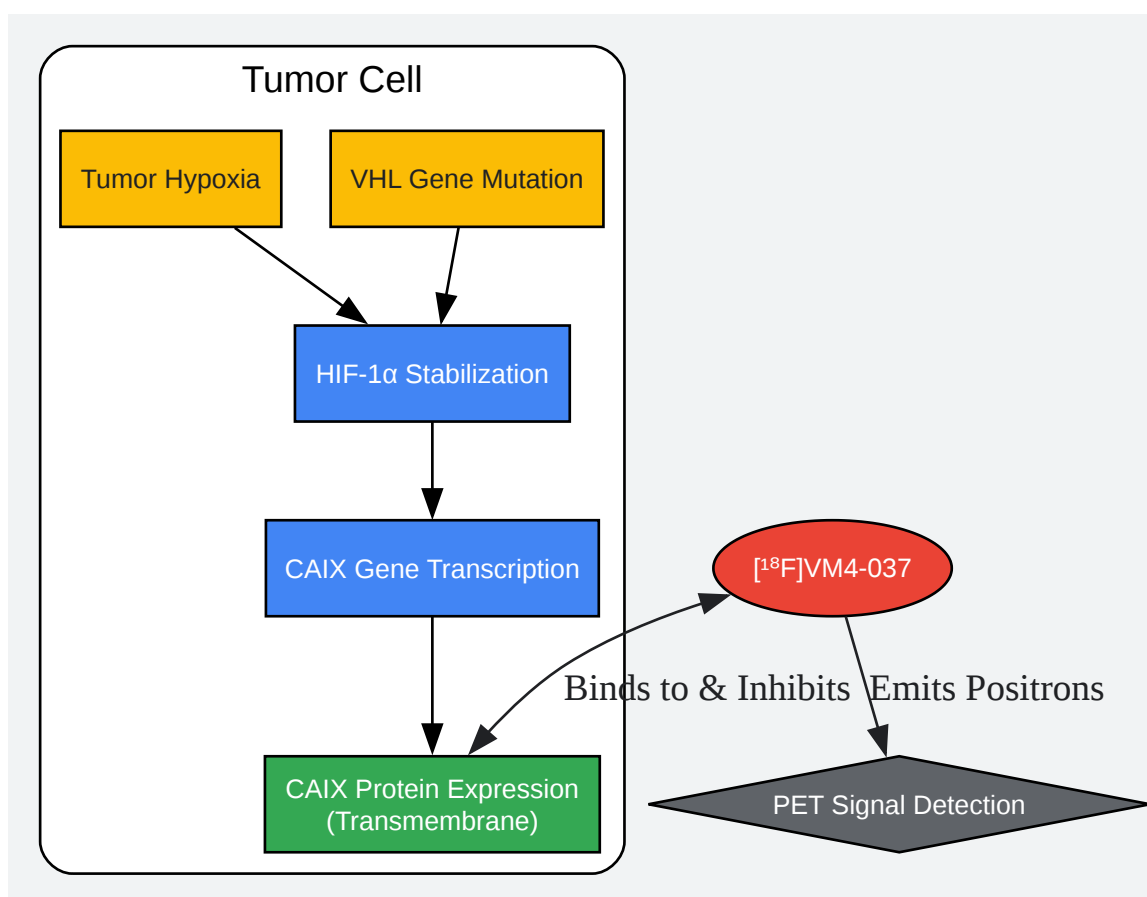
Synthesis of [¹⁸F]VM4-037

The radiosynthesis of [¹⁸F]**VM4-037** has been performed using a FASTlab automated synthesis module. While detailed protocols are available in the primary literature, the process generally results in a high-performance liquid chromatography (HPLC)-isolated product with a radiochemical purity consistently greater than 99%.

Parameter	Value	Reference
Radiochemical Purity	>99%	
Specific Activity	15–50 GBq/μmol	
Decay-Corrected Yield	7–9%	

Signaling Pathway and Mechanism of Action

VM4-037 is an inhibitor of carbonic anhydrases, with a notable affinity for the tumor-associated isoform CAIX. CAIX is a transmembrane protein that is not expressed in most normal tissues but is highly upregulated in a variety of solid tumors. Its expression is primarily induced by hypoxia through the stabilization of the transcription factor HIF-1 α . In clear cell renal cell carcinoma (ccRCC), mutations in the Von Hippel-Lindau (VHL) gene often lead to constitutive HIF-1 α activation and strong CAIX expression. By binding to the active site of CAIX, [^{18}F]**VM4-037** allows for the non-invasive imaging of CAIX-expressing tumors via PET scans.



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Caption: The signaling pathway leading to CAIX expression and its detection by [^{18}F]VM4-037.

Quantitative In Vitro and In Vivo Data

Carbonic Anhydrase Inhibition

The inhibitory activity of **VM4-037** has been assessed against various carbonic anhydrase isoforms.

Isoform	Inhibitory Constant (Ki)	Reference
CAIX	124 nM	
CAI	168 nM	
CAII	13.4 nM	
CAXII	61.3 nM	

In Vivo Metabolite Analysis

Metabolite analysis of [^{18}F]VM4-037 in vivo has shown the following profile.

Time Post-Injection	Unmetabolized Tracer	Polar Metabolites	Apolar Metabolites	Reference
15 min	87.8 \pm 1.5%	11.1 \pm 2.0%	N/A	
45 min	43.1 \pm 3.0%	N/A	27.2 \pm 1.9% and 17.1 \pm 3.6%	

Clinical PET/CT Imaging Data in Renal Cell Carcinoma

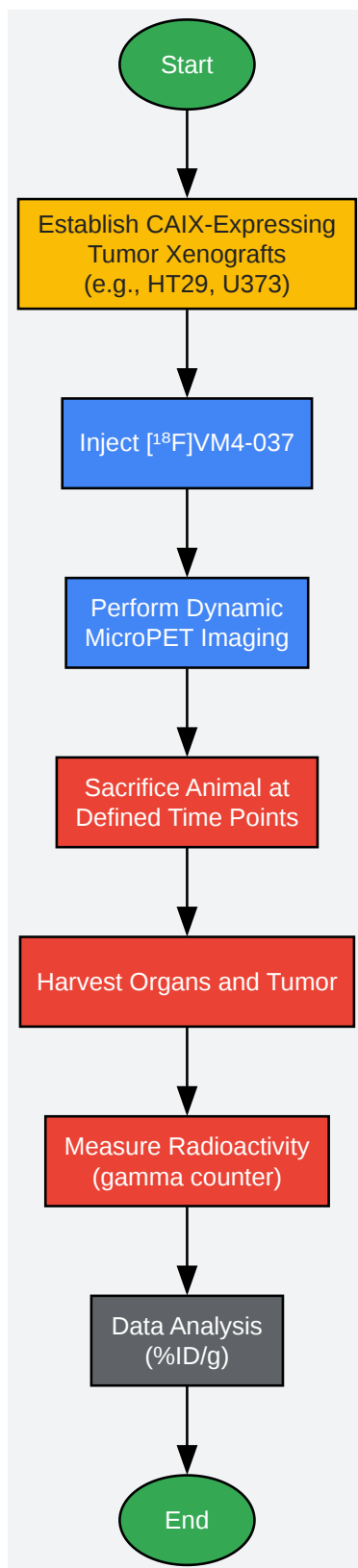
Clinical trials have evaluated [^{18}F]VM4-037 for imaging renal cell carcinoma.

Parameter	Value	Notes	Reference
Mean SUV (Primary Kidney Lesions)	2.55	In all patients	
Mean SUV (ccRCC Lesions)	3.16	In patients with histologically confirmed ccRCC	
Mean DVR (Kidney Lesions)	5.2 ± 2.8	Range: 0.68–10.34	

Experimental Protocols and Workflows

Preclinical MicroPET Imaging and Biodistribution

A typical preclinical workflow involves tumor model development, tracer injection, imaging, and ex vivo analysis.



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Caption: A generalized workflow for preclinical evaluation of $[^{18}\text{F}]\text{VM4-037}$.

Methodology:

- **Animal and Tumor Models:** Experiments have utilized animal models with CAIX-expressing tumors, such as HT29 human colorectal cancer xenografts.
- **PET Acquisition:** Following injection of [^{18}F]VM4-037, dynamic list-mode PET acquisitions are performed.
- **Biodistribution:** After the final PET scan, animals are sacrificed. Tumors and a panel of organs (e.g., blood, liver, kidney, spleen, muscle) are harvested, weighed, and their radioactivity is measured using a gamma counter to determine the percent injected dose per gram (%ID/g). High uptake has been observed in the kidneys, ileum, colon, liver, stomach, and bladder in animal models.

Clinical PET/CT Imaging Protocol

Methodology:

- **Patient Preparation:** Patients are required to rest for at least 30 minutes before the injection of [^{18}F]VM4-037.
- **Radiotracer Administration:** A dose of [^{18}F]VM4-037 is administered intravenously.
- **Imaging Protocol:** Dynamic PET imaging is performed for the first 45 minutes post-injection, centered on the primary or metastatic lesion. A whole-body scan is subsequently obtained at 60 minutes post-injection.
- **Data Analysis:** The uptake of the radiotracer is quantified using metrics such as the Standardized Uptake Value (SUV) and the Distribution Volume Ratio (DVR), which is measured using graphical analysis methods like the Logan plot. The time-activity curves are consistent with reversible ligand binding, showing a peak activity concentration at approximately 8 minutes post-injection followed by washout.

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References

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- 2. Past, Present, and Future: Development of Theranostic Agents Targeting Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
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